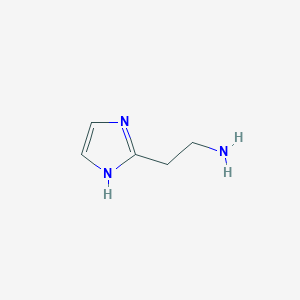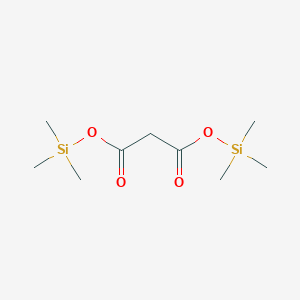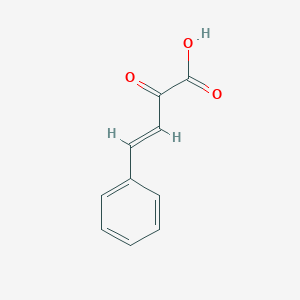![molecular formula C8H8N2O B099031 5-メトキシ-1H-ピロロ[2,3-c]ピリジン CAS No. 17288-53-8](/img/structure/B99031.png)
5-メトキシ-1H-ピロロ[2,3-c]ピリジン
概要
説明
5-methoxy-1H-pyrrolo[2,3-c]pyridine is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
The exact mass of the compound 5-methoxy-1H-pyrrolo[2,3-c]pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-methoxy-1H-pyrrolo[2,3-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methoxy-1H-pyrrolo[2,3-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
がん治療
構造的に5-メトキシ-1H-ピロロ[2,3-c]ピリジンと類似する1H-ピロロ[2,3-b]ピリジン誘導体は、線維芽細胞増殖因子受容体(FGFR)の強力な阻害剤であることが判明した . FGFRはさまざまな種類の腫瘍において重要な役割を果たしており、FGFRを標的にすることはがん治療のための魅力的な戦略である .
2. 神経系の病気の治療 ピロロ[3,4-c]ピリジンは、5-メトキシ-1H-ピロロ[2,3-c]ピリジンと構造的に類似した別の化合物のグループであり、神経系の病気の治療に役立つことが判明している .
免疫系調節
ピロロ[3,4-c]ピリジンは、免疫系の調節にも応用できることが判明している .
抗糖尿病作用
ピロロ[3,4-c]ピリジンは、糖尿病の治療において可能性を示している .
抗マイコバクテリア作用
ピロロ[3,4-c]ピリジンは、抗マイコバクテリア活性を示している .
抗ウイルス作用
Safety and Hazards
作用機序
Target of Action
The primary targets of 5-methoxy-1H-pyrrolo[2,3-c]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .
Mode of Action
5-methoxy-1H-pyrrolo[2,3-c]pyridine interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits these processes, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The FGF-FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs by 5-methoxy-1H-pyrrolo[2,3-c]pyridine affects these pathways, particularly the RAS-MEK-ERK, PLCγ, and PI3K-Akt signaling pathways .
Pharmacokinetics
It is known to have high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.31 .
Result of Action
5-methoxy-1H-pyrrolo[2,3-c]pyridine exhibits potent inhibitory activity against FGFR1, 2, and 3 . In vitro, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
生化学分析
Biochemical Properties
5-Methoxy-1H-pyrrolo[2,3-c]pyridine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been identified as a reactant in the preparation of indole sulfonamides, which are known to act as HIV entry inhibitors . Additionally, it interacts with melatoninergic ligands, indicating its potential role in modulating melatonin-related pathways . The nature of these interactions involves binding to specific enzyme active sites, thereby influencing the enzyme’s activity and subsequent biochemical pathways.
Cellular Effects
The effects of 5-methoxy-1H-pyrrolo[2,3-c]pyridine on various cell types and cellular processes are profound. It has been shown to inhibit the proliferation of cancer cells, particularly by targeting the fibroblast growth factor receptor (FGFR) signaling pathway . This inhibition leads to reduced cell migration and invasion, highlighting its potential as an anti-cancer agent . Furthermore, it influences cell signaling pathways, gene expression, and cellular metabolism, thereby altering the overall cellular function.
Molecular Mechanism
At the molecular level, 5-methoxy-1H-pyrrolo[2,3-c]pyridine exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of FGFR1, FGFR2, and FGFR3, which are critical in various signaling pathways involved in cell proliferation and survival . The compound’s binding to these receptors prevents their activation, leading to downstream effects such as reduced phosphorylation of signaling proteins and altered gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-methoxy-1H-pyrrolo[2,3-c]pyridine have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and migration . Additionally, its stability under various experimental conditions ensures consistent results in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 5-methoxy-1H-pyrrolo[2,3-c]pyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits cancer cell proliferation without significant toxicity . At higher doses, toxic or adverse effects may be observed, indicating a threshold beyond which the compound’s benefits are outweighed by its harmful effects. These dosage-dependent effects are crucial for determining the therapeutic window for potential clinical applications.
Metabolic Pathways
5-Methoxy-1H-pyrrolo[2,3-c]pyridine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been identified as a substrate for enzymes involved in the synthesis of indole derivatives, which are important in various biological processes . The compound’s effects on metabolic flux and metabolite levels further underscore its role in cellular metabolism.
Transport and Distribution
Within cells and tissues, 5-methoxy-1H-pyrrolo[2,3-c]pyridine is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s overall biological effects.
Subcellular Localization
The subcellular localization of 5-methoxy-1H-pyrrolo[2,3-c]pyridine plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with target biomolecules and subsequent biochemical effects.
特性
IUPAC Name |
5-methoxy-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-8-4-6-2-3-9-7(6)5-10-8/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNJNELOBGXDFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C(=C1)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348852 | |
| Record name | 5-methoxy-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17288-53-8 | |
| Record name | 5-Methoxy-1H-pyrrolo[2,3-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17288-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-methoxy-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methoxy-6-azaindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![3-phenylbenzo[b]phenalen-7-one](/img/structure/B98977.png)

